molecular formula C8H16ClNO3 B2448242 (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride CAS No. 2490322-83-1

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride

Cat. No.: B2448242
CAS No.: 2490322-83-1
M. Wt: 209.67
InChI Key: YJZVNQJWZLEEBN-HHQFNNIRSA-N
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Description

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and hydroxyl functional groups within the spirocyclic framework makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable diol precursor with an amine under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the precise control of reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: Both the amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a spirocyclic ketone, while substitution reactions can yield a variety of functionalized spirocyclic compounds.

Scientific Research Applications

(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of both amino and hydroxyl groups allows for multiple modes of interaction with biological molecules, including hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol: The free base form of the compound without the hydrochloride salt.

    (3R,4S)-3-Hydroxy-1,8-dioxaspiro[4.5]decan-4-ol: A similar compound with a hydroxyl group instead of an amino group.

    (3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-one: A ketone analog of the compound.

Uniqueness

(3R,4S)-3-Amino-1,8-dioxaspiro[45]decan-4-ol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups within the spirocyclic framework

Properties

IUPAC Name

(3R,4S)-3-amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c9-6-5-12-8(7(6)10)1-3-11-4-2-8;/h6-7,10H,1-5,9H2;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZVNQJWZLEEBN-HHQFNNIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C(CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12[C@H]([C@@H](CO2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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